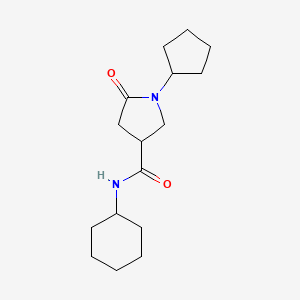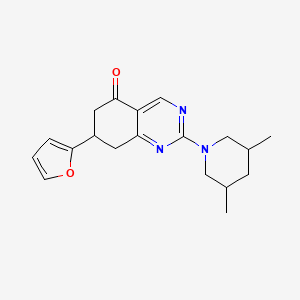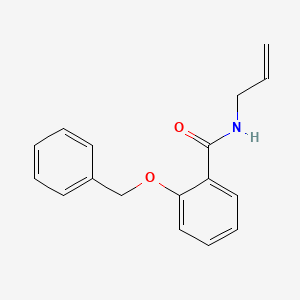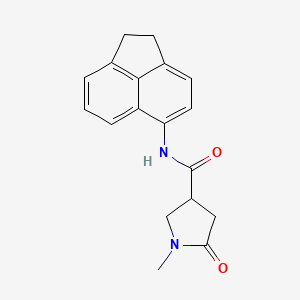
N-cyclohexyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Vue d'ensemble
Description
N-cyclohexyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in recent years due to its potential applications in the field of dentistry. CPP-ACP is a white, odorless, and water-soluble compound that has been shown to possess several beneficial properties, including remineralization of tooth enamel, inhibition of dental caries, and reduction of tooth sensitivity.
Mécanisme D'action
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the formation of complexes between the peptide and calcium and phosphate ions. These complexes are thought to enhance the solubility of calcium and phosphate ions, making them more available for uptake into the tooth structure. Additionally, CPP-ACP has been shown to inhibit the activity of proteolytic enzymes that are involved in the breakdown of tooth enamel.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects, including the promotion of remineralization of tooth enamel, inhibition of dental caries, and reduction of tooth sensitivity. Additionally, CPP-ACP has been shown to have antibacterial properties, which may help to prevent the growth of cariogenic bacteria in the oral cavity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-ACP is its ability to promote remineralization of tooth enamel, which may help to prevent the development of dental caries. Additionally, CPP-ACP has been shown to have antibacterial properties, which may help to reduce the risk of oral infections. However, one of the limitations of CPP-ACP is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.
Orientations Futures
There are several potential future directions for research on CPP-ACP, including the development of new formulations that can be used for the prevention and treatment of dental caries. Additionally, future research may focus on the optimization of CPP-ACP's mechanism of action to enhance its efficacy in promoting remineralization of tooth enamel. Finally, future research may explore the potential applications of CPP-ACP in other areas of medicine, such as wound healing and bone regeneration.
Conclusion:
In conclusion, CPP-ACP is a bioactive peptide that has shown significant potential in the field of dentistry. Its ability to promote remineralization of tooth enamel and inhibit the growth of cariogenic bacteria make it a promising candidate for the prevention and treatment of dental caries. While further research is needed to fully understand its mechanism of action and optimize its use in clinical settings, CPP-ACP represents a promising avenue for future research in the field of dentistry.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential applications in the field of dentistry. Several studies have demonstrated that CPP-ACP can promote remineralization of tooth enamel by enhancing the uptake of calcium and phosphate ions into the tooth structure. Additionally, CPP-ACP has been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, by disrupting their ability to adhere to tooth surfaces.
Propriétés
IUPAC Name |
N-cyclohexyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15-10-12(11-18(15)14-8-4-5-9-14)16(20)17-13-6-2-1-3-7-13/h12-14H,1-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHLLMDBGDIQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4420228.png)
![6-[(E)-2-(4-chlorophenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420235.png)
![7-methyl-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4420248.png)


![9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]-1,6-naphthyridin-2(1H)-one](/img/structure/B4420254.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B4420277.png)
![methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4420292.png)

![4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B4420315.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4420321.png)
![6-[(4-benzylpiperazin-1-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4420327.png)